1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 6463-41-8
VCID: VC5812038
InChI: InChI=1S/C9H10ClN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-3,6H,4-5H2,(H2,11,12)
SMILES: C1CN(N=C1N)C2=CC(=CC=C2)Cl
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65

1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

CAS No.: 6463-41-8

Cat. No.: VC5812038

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine - 6463-41-8

Specification

CAS No. 6463-41-8
Molecular Formula C9H10ClN3
Molecular Weight 195.65
IUPAC Name 2-(3-chlorophenyl)-3,4-dihydropyrazol-5-amine
Standard InChI InChI=1S/C9H10ClN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-3,6H,4-5H2,(H2,11,12)
Standard InChI Key BBHIPBFRTBIKAC-UHFFFAOYSA-N
SMILES C1CN(N=C1N)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

The compound’s systematic name, 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine, reflects its bicyclic structure:

  • Pyrazole ring: A five-membered ring containing two adjacent nitrogen atoms at positions 1 and 2.

  • 3-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the meta position, attached to the pyrazole’s N1.

  • 4,5-Dihydro modification: Partial saturation of the pyrazole ring at C4 and C5, forming a dihydro derivative.

  • Amino group (-NH₂): Positioned at C3 of the pyrazole ring, enabling hydrogen bonding and nucleophilic reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number77992-25-7
Molecular FormulaC₁₀H₁₂ClN₃
Molecular Weight209.68 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DCM, DMF)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine typically involves cyclocondensation reactions. A widely applicable method, adapted from analogous pyrazoline syntheses, proceeds as follows:

  • Chalcone Intermediate Formation:

    • Reacting 3-chlorophenylacetone with an aromatic aldehyde in the presence of a base (e.g., NaOH) yields a chalcone derivative.

    • Example:

      3-Chlorophenylacetone+Aromatic AldehydeNaOH, EtOHChalcone Intermediate\text{3-Chlorophenylacetone} + \text{Aromatic Aldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone Intermediate}

.

  • Cyclization with Hydrazine:

    • The chalcone undergoes cyclization with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under acidic conditions (e.g., HCl), forming the dihydropyrazole ring.

    • Reaction mechanism involves nucleophilic attack by hydrazine’s terminal nitrogen on the α,β-unsaturated ketone, followed by proton transfer and ring closure .

Table 2: Representative Reaction Conditions

ParameterConditionSource
SolventEthanol
CatalystHydrochloric acid (few drops)
TemperatureReflux (~78°C)
Reaction Time8–10 hours
Yield50–90% (varies with substrate)

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for structurally related pyrazolamines include:

  • N-H Stretch: 3426–3410 cm⁻¹ (amine group).

  • Aromatic C-H Stretch: 3123–3020 cm⁻¹ (chlorophenyl ring).

  • C=N Stretch: 1630–1580 cm⁻¹ (pyrazole ring).

  • C-Cl Stretch: 762 cm⁻¹ (meta-substituted chlorine) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 7.45–7.79 ppm (aromatic protons from chlorophenyl).

    • δ 3.85 ppm (s, 3H, if methoxy substituent present in analogs).

    • δ 7.26 ppm (s, 1H, NH in pyrazoline ring).

    • δ 7.78–7.76 ppm (dd, 2H, CH₂ in dihydropyrazole) .

  • ¹³C NMR:

    • δ 125–158 ppm (aromatic carbons).

    • δ 55–60 ppm (methoxy carbon in analogs) .

Modification SitePotential Impact
C3 Amino GroupEnhance hydrogen bonding with biological targets
Chlorophenyl RingAdjust lipophilicity for membrane penetration
Dihydropyrazole SaturationInfluence ring conformation and target binding

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